![molecular formula C21H15FN2O2 B5803133 N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B5803133.png)
N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide, also known as FLB-457, is a chemical compound that has gained significant attention in the field of neuroscience research. It is a potent and selective antagonist of dopamine D2 receptors and has been used extensively as a tool for studying the role of these receptors in various neurobiological processes.
Wirkmechanismus
N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide acts as a selective antagonist of dopamine D2 receptors. It binds to these receptors and prevents the binding of dopamine, which is the natural ligand for these receptors. This results in a decrease in the activity of dopamine D2 receptors and a reduction in the downstream signaling pathways that are activated by these receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide are primarily related to its effects on dopamine D2 receptors. By blocking these receptors, N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide can reduce the activity of the mesolimbic dopamine system, which is involved in reward processing. This can lead to a reduction in the rewarding effects of drugs of abuse and may be useful in the treatment of addiction.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide in lab experiments is its selectivity for dopamine D2 receptors. This allows researchers to specifically target these receptors and study their role in various neurobiological processes. However, the limitations of using N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide include its relatively low potency compared to other dopamine D2 receptor antagonists and its limited solubility in water, which can make it difficult to use in certain experimental protocols.
Zukünftige Richtungen
There are several future directions for research on N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide. One area of interest is the development of new drugs that target dopamine D2 receptors and have improved pharmacological properties compared to N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide. Another area of interest is the use of N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide in combination with other drugs to enhance its therapeutic effects. Finally, further research is needed to fully understand the role of dopamine D2 receptors in various neurobiological processes and to identify new therapeutic targets for the treatment of psychiatric disorders.
Synthesemethoden
The synthesis of N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide involves the reaction of 4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-amino-4-fluorophenol to produce 2-(4-fluorophenyl)-1,3-benzoxazole. Finally, this compound is reacted with 4-methylbenzoyl chloride to yield N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide has been extensively used in scientific research to study the role of dopamine D2 receptors in various neurobiological processes. It has been used to investigate the role of these receptors in reward processing, addiction, and schizophrenia. N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide has also been used to study the effects of antipsychotic drugs on dopamine D2 receptors and to develop new drugs for the treatment of psychiatric disorders.
Eigenschaften
IUPAC Name |
N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O2/c1-13-2-4-14(5-3-13)20(25)23-17-10-11-19-18(12-17)24-21(26-19)15-6-8-16(22)9-7-15/h2-12H,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWQSQBJVAOVFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.